molecular formula C11H11NO3 B14678275 1-(4-Nitrophenyl)pent-1-en-3-one CAS No. 38940-35-1

1-(4-Nitrophenyl)pent-1-en-3-one

Cat. No.: B14678275
CAS No.: 38940-35-1
M. Wt: 205.21 g/mol
InChI Key: UXKOHIVGWGOZBF-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)pent-1-en-3-one is an organic compound with the molecular formula C₁₁H₁₁NO₃ It is characterized by the presence of a nitrophenyl group attached to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)pent-1-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of 4-nitrobenzaldehyde with 1-penten-3-one. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as recrystallization or column chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)pent-1-en-3-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)pent-1-en-3-one.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)pent-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)pent-1-en-3-one and its derivatives involves interactions with various molecular targets. For example, its reduction products may interact with enzymes or receptors in biological systems, leading to specific biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)but-1-en-3-one: Similar structure but with a shorter carbon chain.

    1-(4-Nitrophenyl)hex-1-en-3-one: Similar structure but with a longer carbon chain.

    4-Nitroacetophenone: Contains a nitrophenyl group but lacks the enone functionality.

Uniqueness: 1-(4-Nitrophenyl)pent-1-en-3-one is unique due to its specific carbon chain length and the presence of both nitrophenyl and enone functionalities

Properties

CAS No.

38940-35-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(4-nitrophenyl)pent-1-en-3-one

InChI

InChI=1S/C11H11NO3/c1-2-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3

InChI Key

UXKOHIVGWGOZBF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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